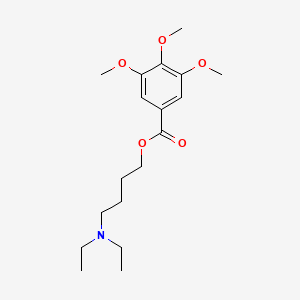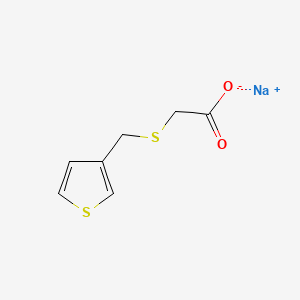
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a trifluoromethyl ketone with a nitrophenyl derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The trifluoromethyl and nitrophenyl groups play a crucial role in modulating the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one: Lacks the nitro group, resulting in different chemical properties.
4,4,4-Trifluoro-3-hydroxy-1-(4-methylphenyl)-3-(trifluoromethyl)butan-1-one: Contains a methyl group instead of a nitro group, affecting its reactivity.
Uniqueness
The presence of both trifluoromethyl and nitrophenyl groups in 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one makes it unique compared to similar compounds
Eigenschaften
CAS-Nummer |
34844-17-2 |
|---|---|
Molekularformel |
C11H7F6NO4 |
Molekulargewicht |
331.17 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C11H7F6NO4/c12-10(13,14)9(20,11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(21)22/h1-4,20H,5H2 |
InChI-Schlüssel |
AJSAARODUVUXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




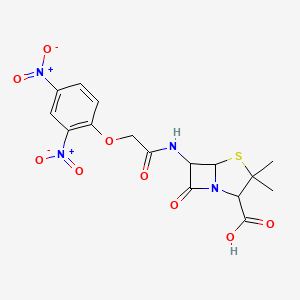


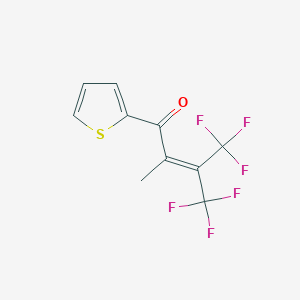


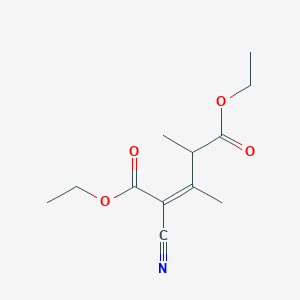
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)

![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
